N-Amino Linker versus N-Alkyl Linker: Molecular Descriptor Comparison with the 4,5-Diamino Analog
The target compound differs from its closest commercial analog, 4,5-diamino-1-(2-hydroxyethyl)pyrazole (CAS 155601-17-5), by the insertion of an additional nitrogen atom in the linker to the ethanol group . This N-amino (hydrazine) linker increases the molecular weight by 15 Da (157.17 vs. 142.16 g/mol), adds one hydrogen bond donor, and increases the topological polar surface area (TPSA) [1]. Calculated TPSA for the target compound is 102.12 Ų, compared to 78.83 Ų for the 4,5-diamino analog, a 29.5% increase that predicts higher aqueous solubility but lower passive membrane permeability . The number of hydrogen bond donors increases from 3 to 4, altering the compound's ability to engage in specific intermolecular interactions .
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 102.12 Ų |
| Comparator Or Baseline | 4,5-Diamino-1-(2-hydroxyethyl)pyrazole (CAS 155601-17-5): 78.83 Ų |
| Quantified Difference | +23.29 Ų (+29.5%) |
| Conditions | In silico calculation (Leyan & Chemblink product specification data) |
Why This Matters
A 29.5% higher TPSA directly impacts solubility and permeability predictions, making this compound more suitable for applications requiring aqueous solubility, but potentially less suitable for strategies requiring passive membrane diffusion.
- [1] CIRS Group. 4,5-Diamino-1-(2-hydroxyethyl)pyrazole. CAS 155601-17-5. Molecular Formula: C5H10N4O, Molecular Weight: 142.16. Available at: https://hgt.cirs-group.com/tools/ghs/detail/046y949w7o?cas=155601-17-5 View Source
